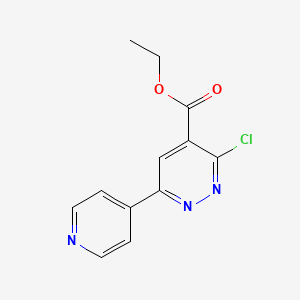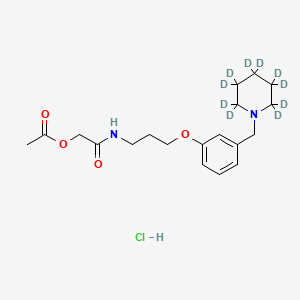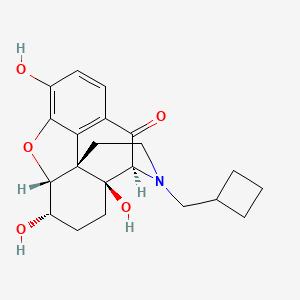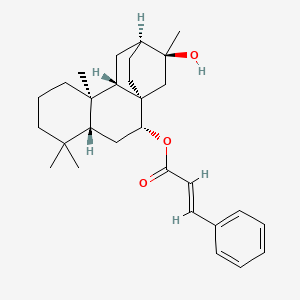![molecular formula C9H16ClN5S B13433596 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)
3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[321]octane hydrochloride is a complex organic compound that features a tetrazole ring and a bicyclic octane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves the formation of the tetrazole ring followed by its attachment to the bicyclic octane structure. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often include the use of water or acetonitrile as solvents and moderate temperatures to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance yield and safety. The use of environmentally benign solvents and catalysts, such as L-proline, can make the process more sustainable . Microwave-assisted synthesis is another method that can be employed to accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the bicyclic structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents for these reactions include strong oxidizers, reducing agents, and nucleophiles such as acetate . Reaction conditions may vary, but they often involve moderate temperatures and the use of solvents like acetonitrile or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups to the tetrazole ring .
Applications De Recherche Scientifique
3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: The compound can be used in materials science for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride: This compound features a similar tetrazole ring but lacks the bicyclic structure.
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: Another tetrazole derivative with different functional groups.
Uniqueness
The uniqueness of 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride lies in its combination of a tetrazole ring and a bicyclic octane structure.
Propriétés
Formule moléculaire |
C9H16ClN5S |
|---|---|
Poids moléculaire |
261.78 g/mol |
Nom IUPAC |
3-(1-methyltetrazol-5-yl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C9H15N5S.ClH/c1-14-9(11-12-13-14)15-8-4-6-2-3-7(5-8)10-6;/h6-8,10H,2-5H2,1H3;1H |
Clé InChI |
UVHYLEHJEQEAAS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=N1)SC2CC3CCC(C2)N3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



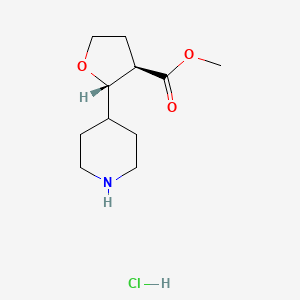
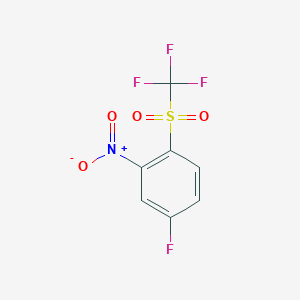
![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
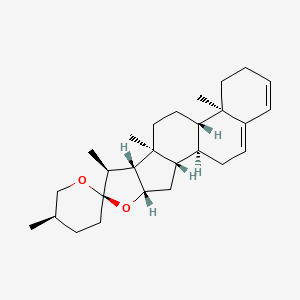
![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
